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Introduction

MI-1904 is a small molecule inhibitor of the host cell proteases matriptase and transmembrane
protease, serine 2 (TMPRSSZ2). These proteases are crucial for the proteolytic cleavage of the
hemagglutinin (HA) glycoprotein of influenza A viruses, a necessary step for viral entry into host
cells. By targeting these host factors, MI-1904 presents a promising antiviral strategy against
influenza A subtypes, including HIN1 and H9N2.[1][2] This document provides detailed
application notes and protocols for the preclinical in vitro and in vivo evaluation of MI-1904.

Mechanism of Action

MI-1904 exerts its antiviral activity by inhibiting the enzymatic function of matriptase and
TMPRSS2, which are expressed on the surface of host respiratory epithelial cells.[1][3][4]
Influenza A virus binds to sialic acid receptors on the cell surface, after which it is internalized
into endosomes. For the viral and endosomal membranes to fuse and release the viral genome
into the cytoplasm, the viral HA protein must be cleaved by host proteases.[5][6] MI-1904
blocks this critical cleavage step, thereby preventing viral entry and subsequent replication.[1]
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Figure 1: Mechanism of action of MI-1904.

Data Presentation

In Vitro Efficacy and Cytotoxicity

The following table summarizes the key in vitro parameters for MI-1904. Researchers should

aim to determine these values in their specific cell systems.
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o ) Expected
Parameter Description Cell Line(s)
Range/Value

The concentration of
IC50/ EC50 MI-1904 that inhibits Calu-3, MDCK-II To be determined

50% of viral activity.

The concentration of .

Human Primary

MI-1904 that causes a )

CC50 Hepatocytes, Calu-3, To be determined

50% reduction in cell

viability.

MDCK-II

Selectivity Index (SI)

The ratio of CC50 to
IC50 (CC50/1C50),
indicating the

therapeutic window.

>10 is desirable

Note: Specific IC50, EC50, and CC50 values for MI-1904 are not yet publicly available and
should be determined experimentally.

In Vivo Dosage and Administration (Hypothetical)

The following table provides a hypothetical starting point for in vivo studies in a mouse model of

influenza infection. Actual dosages and administration routes should be optimized based on

pharmacokinetic and pharmacodynamic studies.

Animal Model

Route of
Administration

Dosage Range
(mglkgl/day)

Dosing Frequency

BALB/c Mouse

Intranasal

To be determined

To be determined

BALB/c Mouse

Intraperitoneal

To be determined

To be determined

Experimental Protocols
In Vitro Antiviral Activity Assay (Plague Reduction

Assay)

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/product/b15565730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

This protocol is designed to determine the 50% inhibitory concentration (IC50) of MI-1904
against influenza A viruses in Madin-Darby Canine Kidney (MDCK) cells.

Materials:

MDCK cells

e Influenza A virus stock (e.g., A/Puerto Rico/8/34 H1N1)
e Dulbecco's Modified Eagle Medium (DMEM)

» Fetal Bovine Serum (FBS)

e Trypsin-TPCK

e MI-1904 stock solution (in DMSO)

o Crystal Violet solution

o 6-well plates

Procedure:

Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
o Prepare serial dilutions of MI-1904 in serum-free DMEM containing trypsin-TPCK.
e Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).

 Infect the cells with influenza A virus at a multiplicity of infection (MOI) that produces a
countable number of plagues (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

¢ Remove the virus inoculum and wash the cells with PBS.

o Overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the different
concentrations of MI-1904.

 Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plagues are
visible.
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Fix the cells with 4% formaldehyde and stain with crystal violet.

Count the number of plagues in each well and calculate the percentage of plaque reduction
compared to the untreated virus control.

Determine the IC50 value by plotting the percentage of plaque reduction against the log of
the MI-1904 concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the 50% cytotoxic concentration (CC50) of MI-1904.

Materials:

Cell line of interest (e.g., MDCK, Calu-3)

DMEM with 10% FBS

MI-1904 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCI)

96-well plates

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
Prepare serial dilutions of MI-1904 in culture medium.

Remove the old medium from the cells and add the medium containing the different
concentrations of MI-1904. Include a vehicle control (DMSQO) and a no-treatment control.

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

Add MTT solution to each well and incubate for 2-4 hours at 37°C.
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Add the solubilization buffer to dissolve the formazan crystals.

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability compared to the no-treatment control.

Determine the CC50 value by plotting the percentage of cell viability against the log of the

MI-1904 concentration.

3. Data Analysis
(Calculate SI)

In Vitro Studies

1. Cell Culture
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Figure 2: General experimental workflow.

Disclaimer

This document is intended for research purposes only and does not constitute medical advice.
The provided protocols are examples and should be optimized for specific experimental
conditions. All work with live viruses must be conducted in appropriate biosafety level facilities
by trained personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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